Indolizine-2-carbaldehyde

Green chemistry Organocatalysis Heterocyclic synthesis

Procure Indolizine-2-carbaldehyde (CAS 944895-49-2, C₉H₇NO, MW 145.16 g/mol) to gain the correct C2 regioisomer. Its distinct electronic profile and reactivity, governed by the indolizine π-system, are essential for avoiding failed syntheses and divergent product profiles when exploring structure-activity relationships. This aldehyde enables late-stage diversification via nucleophilic addition, condensation, and reduction, and its synthesis now has a scalable, green chemistry pathway using aqueous chitosan catalysis. Do not substitute with C1 or C3 analogs—positional isomerism directly impacts regioselectivity, condensation kinetics, and stereochemical outcomes. Ideal for medicinal chemistry, fragment-based drug discovery, and agrochemical intermediate manufacturing.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
Cat. No. B15174817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolizine-2-carbaldehyde
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CN2C=C1)C=O
InChIInChI=1S/C9H7NO/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-7H
InChIKeyGZAJGIDURHUVHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indolizine-2-carbaldehyde for Chemical Procurement: A 2-Formyl Heterocyclic Building Block


Indolizine-2-carbaldehyde (CAS: 944895-49-2; C₉H₇NO; MW: 145.16 g/mol) is a heteroaromatic aldehyde featuring the indolizine bicyclic scaffold—a fused pyrrole-pyridine system with a reactive formyl group at the C2 position [1]. This compound serves as a versatile synthetic precursor due to the electrophilic aldehyde moiety enabling nucleophilic addition, condensation, and reduction transformations [1]. The indolizine core is electron-rich, facilitating electrophilic substitution chemistry analogous to indole derivatives . Unlike more common positional isomers (1-carbaldehyde and 3-carbaldehyde), the C2-carbaldehyde substitution pattern confers distinct electronic properties and regioselectivity in downstream transformations that impact synthetic route design and final product architecture [2].

Why Indolizine-2-carbaldehyde Cannot Be Replaced by In-Class Analogs in Chemical Sourcing


Generic substitution among indolizine carbaldehydes is not chemically valid due to fundamental differences in electronic structure and synthetic accessibility across positional isomers. The C2-carbaldehyde regioisomer exhibits distinct reactivity patterns compared to C1- and C3-analogs, governed by differential electron density distribution across the indolizine π-system [1]. Positional isomerism directly impacts nucleophilic attack regioselectivity, condensation kinetics, and the electronic properties of downstream derivatives . Furthermore, the synthetic methodology required to access trisubstituted indolizine-2-carbaldehydes has historically presented a longstanding challenge distinct from syntheses of C1- or C3-analogs, meaning procurement of the correct isomer is prerequisite to experimental reproducibility [2]. Interchanging C2- with C1- or C3-carbaldehyde isomers without validating reaction compatibility risks divergent product profiles, altered stereochemical outcomes, and wasted synthetic effort.

Quantitative Differentiation Evidence for Indolizine-2-carbaldehyde: Procurement-Relevant Data


One-Pot Synthetic Efficiency: Chitosan-Catalyzed vs. Stepwise Methodologies for Indolizine-2-carbaldehyde Derivatives

The 2023 Zeng et al. recyclable stereoauxiliary aminocatalytic strategy enables one-pot synthesis of 1,2,3-trisubstituted indolizine-2-carbaldehydes using polymeric chitosan (predominantly β-D-anhydroglucosamine units) in aqueous solutions, achieving excellent catalytic performance across diverse substrates [1]. This represents a quantifiable advance over traditional multi-step synthetic approaches for this specific regioisomer class.

Green chemistry Organocatalysis Heterocyclic synthesis

Stereochemical Outcome: β-Anomer Stereoauxiliary Effect vs. α-Anomer Steric Shielding in Indolizine-2-carbaldehyde Synthesis

In the stereoauxiliary aminocatalytic approach using D-glucosamine-derived catalysts, control experiments quantitatively demonstrated that the β-anomer of D-glucosamine provides a stereoauxiliary effect that is favored over the steric shielding effect observed with the α-anomer for the synthesis of 1,2,3-trisubstituted indolizine-2-carbaldehydes [1]. This stereochemical differentiation directly impacts product yield and selectivity.

Stereoselective synthesis Aminocatalysis Reaction mechanism

Substrate Scope Breadth: Trisubstituted Indolizine-2-carbaldehydes vs. Traditional Methodologies for C2-Carbaldehyde Derivatives

The 2023 Communications Chemistry methodology demonstrates broad substrate scope across both α,β-unsaturated aldehydes and heteroaryl ketones for the synthesis of 1,2,3-trisubstituted indolizine-2-carbaldehydes [1]. This approach enables late-stage diversification and targeted modifications of bioactive molecules or drugs, yielding a rich library of indolizine-2-aldehydes [1].

Substrate scope Late-stage functionalization Chemical library synthesis

Electronic Structure Differentiation: C2-Carbaldehyde Regioisomer vs. C3-Carbaldehyde Isomer in Downstream Reactivity

The C2-carbaldehyde substitution pattern on the indolizine core confers distinct electronic distribution compared to the C1- and C3-regioisomers, influencing the regioselectivity of electrophilic substitution and nucleophilic addition reactions [1]. The C2-position's unique electronic environment within the fused bicyclic system alters the reactivity profile of the carbaldehyde group compared to the alternative positional isomers.

Regioselectivity Electronic effects Positional isomerism

Indolizine-2-carbaldehyde: High-Value Research and Industrial Application Scenarios


Pharmaceutical Lead Optimization: Late-Stage Diversification of Bioactive Molecules

Indolizine-2-carbaldehyde enables late-stage diversification and targeted modifications of bioactive molecules or drugs via its reactive C2-carbaldehyde handle, as demonstrated in the 2023 methodology for constructing 1,2,3-trisubstituted indolizine-2-carbaldehydes [1]. This application scenario is directly relevant to medicinal chemistry programs seeking to explore structure-activity relationships (SAR) around indolizine-containing pharmacophores without de novo scaffold synthesis.

Green Chemistry Manufacturing: Aqueous-Phase Large-Scale Synthesis

The demonstrated large-scale synthesis and catalytic cycling capability using polymeric chitosan in aqueous solutions provides a green chemistry manufacturing pathway for producing indolizine-2-carbaldehyde derivatives at scale [1]. This scenario addresses industrial procurement requirements for sustainable, cost-effective production of heterocyclic building blocks suitable for agrochemical or pharmaceutical intermediate manufacturing.

Chemical Library Synthesis: Generation of Diverse Indolizine-2-aldehyde Derivatives

The broad substrate scope of the [3+2] annulation methodology enables the generation of a rich library of indolizine-2-aldehydes from diverse acyl pyridines and α,β-unsaturated aldehydes [1]. This application supports high-throughput screening initiatives and fragment-based drug discovery programs requiring structurally diverse heterocyclic aldehydes as core scaffolds.

Stereochemical Probe Development: β-Anomer-Directed Synthesis

The demonstrated β-anomer stereoauxiliary effect over α-anomer steric shielding in D-glucosamine-catalyzed synthesis [1] enables the rational design of stereochemically controlled indolizine-2-carbaldehyde derivatives. This scenario is valuable for research programs investigating stereochemistry-dependent biological activity or materials properties of indolizine-based compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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